molecular formula C13H16 B13564192 (3,3-Dimethylpent-4-yn-1-yl)benzene

(3,3-Dimethylpent-4-yn-1-yl)benzene

Cat. No.: B13564192
M. Wt: 172.27 g/mol
InChI Key: HLTUHZJHURSOSW-UHFFFAOYSA-N
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Description

(3,3-Dimethylpent-4-yn-1-yl)benzene is an organic compound with the molecular formula C13H14 It features a benzene ring substituted with a 3,3-dimethylpent-4-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylpent-4-yn-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylpent-4-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylpent-4-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

(3,3-Dimethylpent-4-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethylpent-4-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. The alkyne group can participate in reactions typical of alkynes, such as hydrogenation and oxidation, through well-established mechanisms involving the addition or removal of atoms or groups.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylbut-1-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.

    (3,3-Dimethylpent-4-en-1-yl)benzene: Similar structure but with an alkene group instead of an alkyne.

    (3,3-Dimethylpent-4-yn-1-yl)phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

(3,3-Dimethylpent-4-yn-1-yl)benzene is unique due to the presence of both a benzene ring and a 3,3-dimethylpent-4-yn-1-yl group, which imparts distinct chemical reactivity and potential applications. The combination of aromatic and alkyne functionalities allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

3,3-dimethylpent-4-ynylbenzene

InChI

InChI=1S/C13H16/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3

InChI Key

HLTUHZJHURSOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C#C

Origin of Product

United States

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